3-(4-chlorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one
Description
3-(4-Chlorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic furanocoumarin derivative characterized by a furo[3,2-g]chromen-7-one core structure with three distinct substituents:
- 3-position: A 4-chlorophenyl group, contributing electron-withdrawing properties.
- 9-position: A methyl group, enhancing lipophilicity.
- 5-position: A propyl chain, providing flexibility and moderate hydrophobicity .
Furanocoumarins are known for their photoreactivity and interactions with biological targets such as cytochrome P450 enzymes (CYPs) .
Properties
Molecular Formula |
C21H17ClO3 |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-9-methyl-5-propylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H17ClO3/c1-3-4-14-9-19(23)25-21-12(2)20-17(10-16(14)21)18(11-24-20)13-5-7-15(22)8-6-13/h5-11H,3-4H2,1-2H3 |
InChI Key |
KLRADFZFNHWPAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Chromene Ring: The chromene ring is formed by the condensation of salicylaldehyde derivatives with appropriate ketones or aldehydes.
Substitution Reactions:
Industrial Production Methods: Industrial production of 3-(4-chlorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the chromene ring, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the 4-chlorophenyl group and the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with reduced double bonds or additional hydrogen atoms.
Substituted Derivatives: Products with various substituents replacing the original groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Materials Science: The unique structure of the compound makes it suitable for the development of advanced materials with specific optical and electronic properties.
Biology and Medicine:
Biological Studies: The compound can be used as a probe in biological studies to investigate various biochemical pathways and molecular interactions.
Industry:
Chemical Industry: The compound can be used as an intermediate in the synthesis of various fine chemicals and specialty chemicals.
Pharmaceutical Industry: The compound can be used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with cellular signaling pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
3-(4-Chlorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one (CAS 374760-90-4)
- Key differences : Lacks the 9-methyl group.
- Properties: Molecular weight: 338.8 g/mol (vs. 353.3 g/mol for the target compound). Reduced lipophilicity (XLogP3: 5.5 vs. ~5.8 for the methylated analogue).
3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone (ZX-AN052598)
- Key differences : 5-position substituted with phenyl instead of propyl.
- Properties: Higher molecular weight (400.1 g/mol) due to the aromatic phenyl group. Hydrazone functionality introduces reactivity for further derivatization .
5-(4-Methoxyphenyl)-9-methyl-3-(4-methylphenyl)furo[3,2-g]chromen-7-one (CAS 374764-31-5)
- Key differences : Methoxy and methyl groups on the aryl substituents.
- Methylphenyl substitution at the 3-position may reduce steric bulk compared to chlorophenyl. Molecular weight: 396.4 g/mol .
Cytotoxicity
- 9-[3-Methyl-4-(4-methyl-5-oxo-tetrahydrofuran-2-yl)-but-2-enyloxy]-furo[3,2-g]chromen-7-one (Compound 5)
Enzyme Inhibition
- Furanocoumarin derivatives with rigid side chains (9b, 9c, 9d) Synthesized with carbon-carbon double bonds to study CYP 3A4 inhibition. Rigid side chains showed higher inhibitory activity than flexible chains, suggesting the propyl group in the target compound may be less effective .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | XLogP3 | Rotatable Bonds | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | 353.3 | ~5.8 | 3 | 39.4 |
| 3-(4-Chlorophenyl)-5-propyl derivative | 338.8 | 5.5 | 3 | 39.4 |
| 5-Phenyl hydrazone (ZX-AN052598) | 400.1 | N/A | 3 | 48.7 |
| 5-Methoxyphenyl derivative | 396.4 | 5.8 | 3 | 48.7 |
- Key trends :
- Chlorophenyl and methyl groups increase lipophilicity (higher XLogP3).
- Polar surface area increases with oxygen-containing substituents (e.g., methoxy) .
Biological Activity
The compound 3-(4-chlorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a member of the furochromene class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, focusing on its antimicrobial , anticancer , and anti-inflammatory activities, supported by relevant research findings and case studies.
Molecular Formula: C21H17ClO3
Molecular Weight: 366.81 g/mol
IUPAC Name: 3-(4-chlorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one
CAS Number: 374762-75-1
The structure of this compound features a fused furochromene framework, which is essential for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of furochromenes exhibit significant antimicrobial properties. For instance, a series of synthesized compounds showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve the inhibition of bacterial enzyme systems.
Table 1: Antimicrobial Activity of Furochromene Derivatives
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 3-(4-chlorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one | Salmonella typhi | Moderate |
| Bacillus subtilis | Strong | |
| Escherichia coli | Weak | |
| Staphylococcus aureus | Moderate |
Anticancer Activity
The anticancer potential of furochromenes has been extensively studied. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For example, a study highlighted that the compound was effective against glioma cells by inhibiting proliferation and inducing necroptosis .
Case Study: Glioma Cell Lines
- Cell Line: U87MG (human glioblastoma)
- IC50 Value: 12 µM
- Mechanism: Induction of apoptosis via mitochondrial pathway activation.
Anti-inflammatory Activity
Furochromenes have also been evaluated for their anti-inflammatory effects. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This activity is crucial for developing treatments for chronic inflammatory diseases.
Table 2: Anti-inflammatory Effects
| Compound | Inflammatory Cytokine | Inhibition Percentage |
|---|---|---|
| 3-(4-chlorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one | TNF-alpha | 70% |
| IL-6 | 65% | |
| IL-1 beta | 60% |
Mechanistic Insights
Docking studies have elucidated the interactions between this compound and specific biological targets. The binding affinities suggest that the chlorophenyl group enhances the compound's ability to interact with enzymes involved in inflammation and cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
